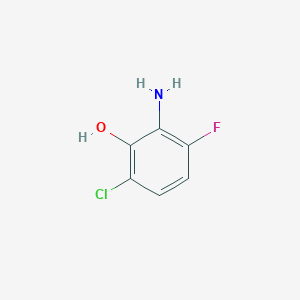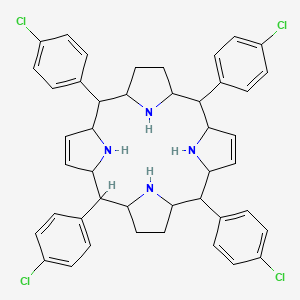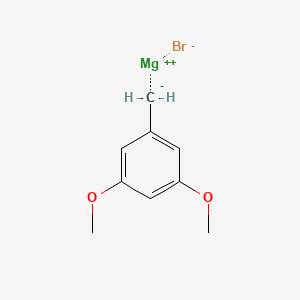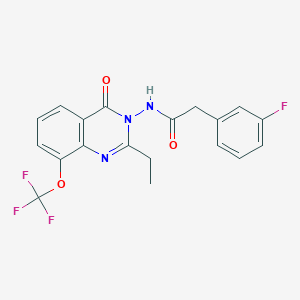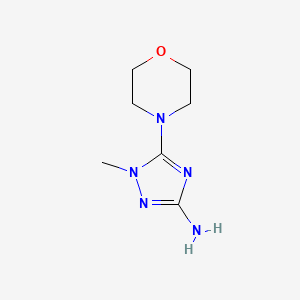
1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring substituted with a morpholine group
Métodos De Preparación
The synthesis of 1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of a triazole precursor with morpholine under specific conditions. One common method involves the use of 1-methyl-1H-1,2,4-triazole-3-amine as a starting material, which is then reacted with morpholine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the morpholine group can be replaced with other functional groups using appropriate reagents and conditions.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-methyl-5-(morpholin-4-yl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-methyl-1H-1,2,4-triazole-3-amine: This compound lacks the morpholine group and has different chemical and biological properties.
5-(morpholin-4-yl)-1H-1,2,4-triazole-3-amine: This compound lacks the methyl group, which can affect its reactivity and applications.
1-methyl-5-(piperidin-4-yl)-1H-1,2,4-triazol-3-amine: This compound has a piperidine group instead of a morpholine group, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C7H13N5O |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
1-methyl-5-morpholin-4-yl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H13N5O/c1-11-7(9-6(8)10-11)12-2-4-13-5-3-12/h2-5H2,1H3,(H2,8,10) |
Clave InChI |
FQKGETZTIZBGTR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC(=N1)N)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


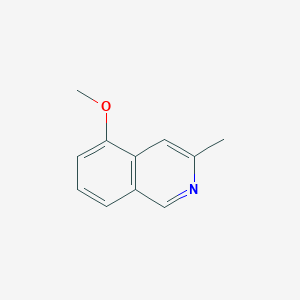

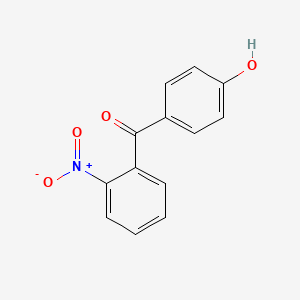
![2-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13406029.png)


![methyl [(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B13406063.png)

